

# Tautomerism in Fluoro-Substituted Quinolinone Scaffolds: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 8-Fluoroquinolin-2(1H)-one

Cat. No.: B1357619

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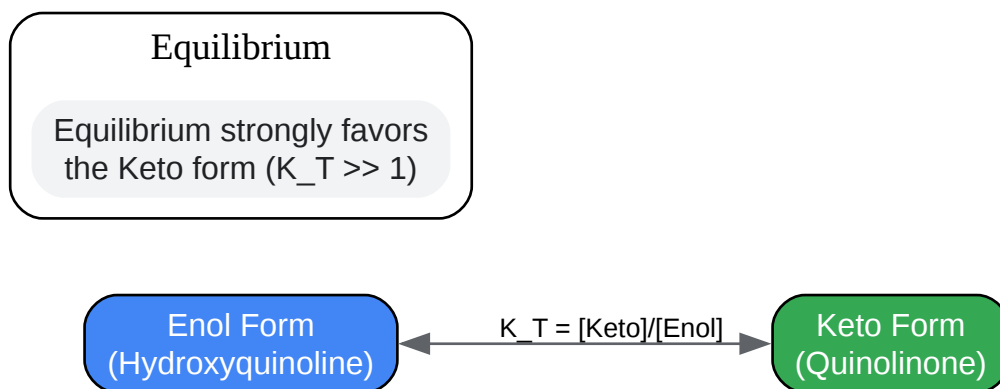
## Executive Summary

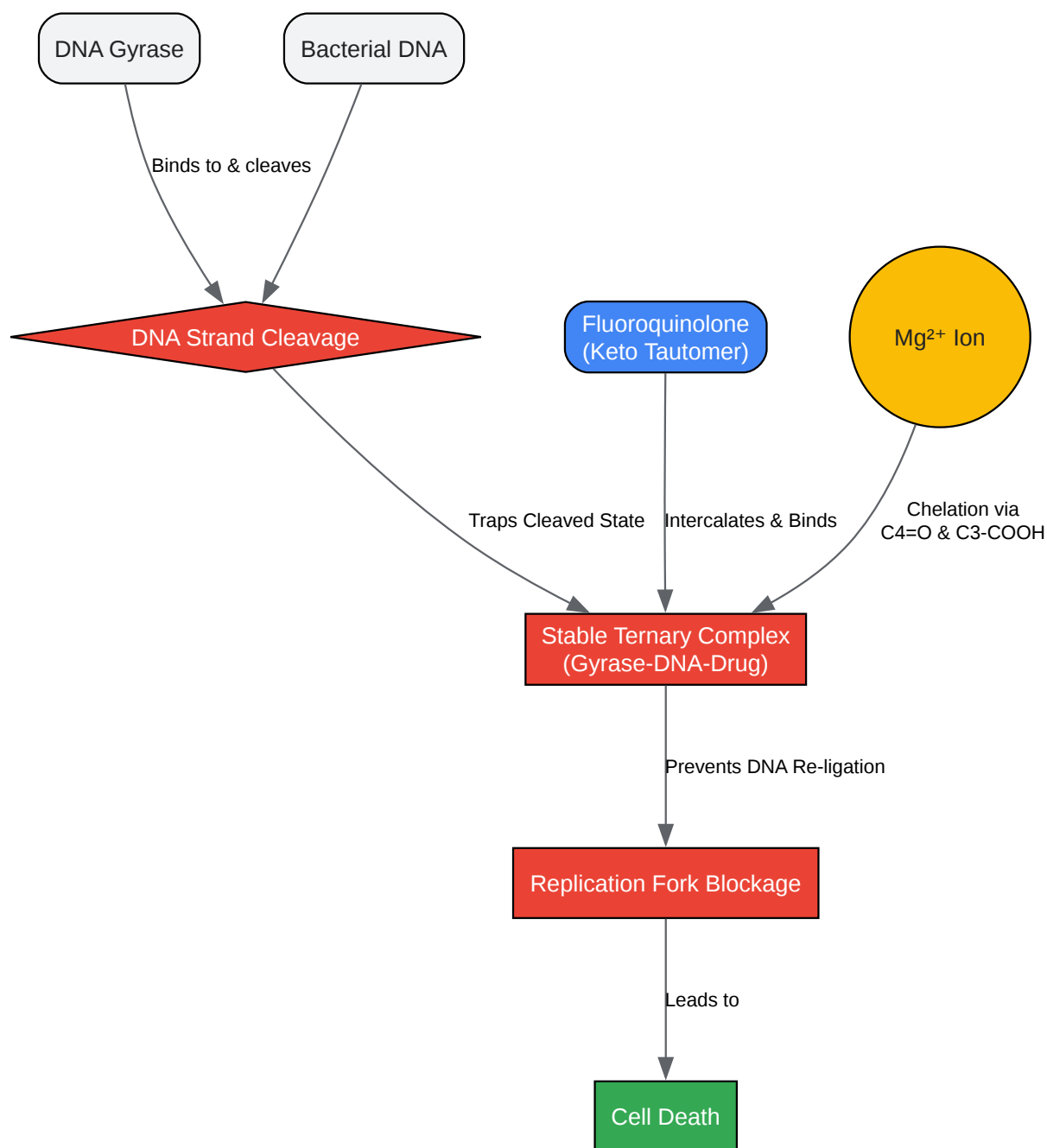
The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of fluorine substituents is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of these molecules. A fundamental aspect of the quinolinone structure is its existence in a tautomeric equilibrium between the keto (lactam) and enol (lactim) forms. This equilibrium is critical as the dominant tautomer dictates the molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and ultimately, its interaction with biological targets. This guide provides a comprehensive technical overview of tautomerism in fluoro-substituted quinolinone scaffolds, summarizing the available quantitative data, detailing experimental and computational protocols for analysis, and visualizing the key concepts and biological implications.

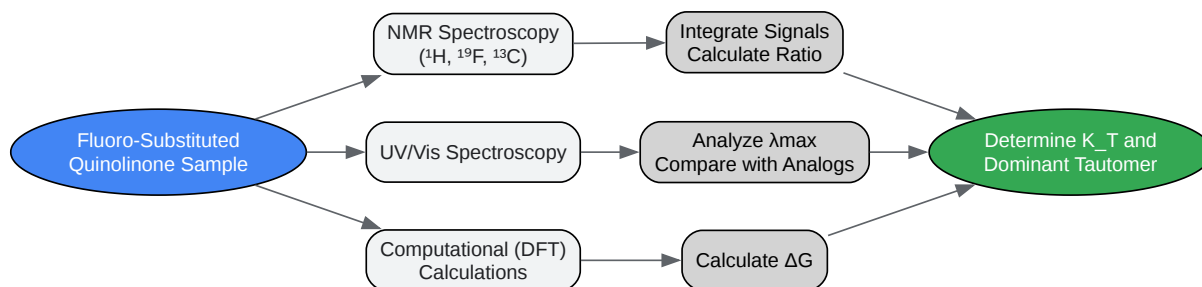
## The Keto-Enol Tautomeric Equilibrium in Quinolinones

Quinolinone scaffolds, specifically 2- and 4-hydroxyquinolines, exist in a dynamic equilibrium between their enol (hydroxyquinoline) and keto (quinolinone) forms. Extensive experimental and theoretical studies have consistently shown that this equilibrium overwhelmingly favors the keto tautomer in both solution and the solid state.<sup>[1][2][3]</sup> This preference is largely attributed to the greater thermodynamic stability of the cyclic amide (lactam) group in the keto form.<sup>[1]</sup>

The position of this equilibrium can be influenced by several factors, including solvent polarity, temperature, and the electronic nature of substituents on the quinoline ring. While polar solvents tend to further stabilize the more polar keto form, the effect of substituents can be more complex.<sup>[2]</sup>







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